

Calteridol calcium crystallization consistency protocols

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Compound Focus: Calteridol calcium

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Introduction to Calteridol Crystallization

Calteridol, the calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), is a critical component in gadolinium-based MRI contrast agents like ProHance. It serves as a stabilizing agent that prevents the release of toxic free gadolinium ions, thereby addressing safety concerns such as Nephrogenic Systemic Fibrosis [1]. The crystallization consistency of **Calteridol calcium** salt directly impacts the purity, stability, and safety of the final pharmaceutical formulation.

Traditional synthesis routes using DO3A as a starting material present challenges in obtaining high purity and require additional processing steps. The modern approach utilizing Gadoteridol as a starting material offers a more economical and streamlined process, but requires careful control of crystallization parameters to ensure batch-to-batch consistency [1] [2].

Materials and Equipment

Reagents and Starting Materials

- **Gadoteridol** (commercial MRI contrast agent, ProHance)
- **Decomplexing agents:** Suitable organic acids (e.g., citric acid)

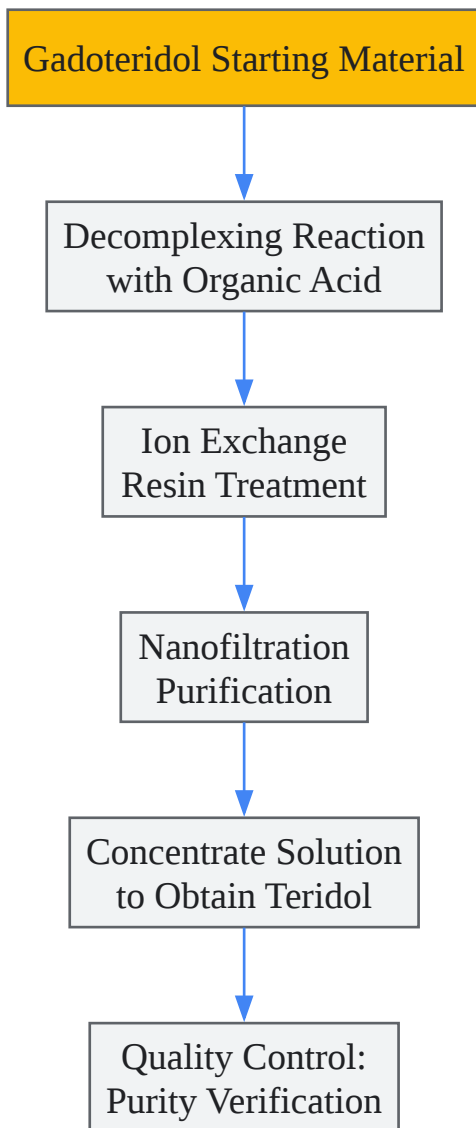
- **Ion exchange resins:** For gadolinium removal
- **Calcium carbonate** (pharmaceutical grade)
- **High-purity water** (HPLC grade)
- **pH adjustment solutions:** NaOH, HCl
- **Solvents** for crystallization (e.g., methanol, ethanol)

Equipment

- **Reactor vessel** with temperature control and stirring capability
- **pH meter** with temperature compensation
- **Ion-selective electrode** for calcium monitoring
- **Particle size analyzer** (e.g., Accusizer 780)
- **Filtration system** (including nanofiltration capability)
- **Drying oven** with temperature control
- **Analytical instruments:** HPLC, XRD, NMR

Detailed Experimental Protocols

Protocol 1: Synthesis of Teridol from Gadoteridol



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- **Decomplexing Reaction:**

- Charge Gadoteridol (Formula 1) and decomplexing agent (organic acid) in a suitable reactor [1]
- Maintain temperature at 25-40°C with continuous stirring
- Monitor reaction completion by HPLC (typically 4-8 hours)

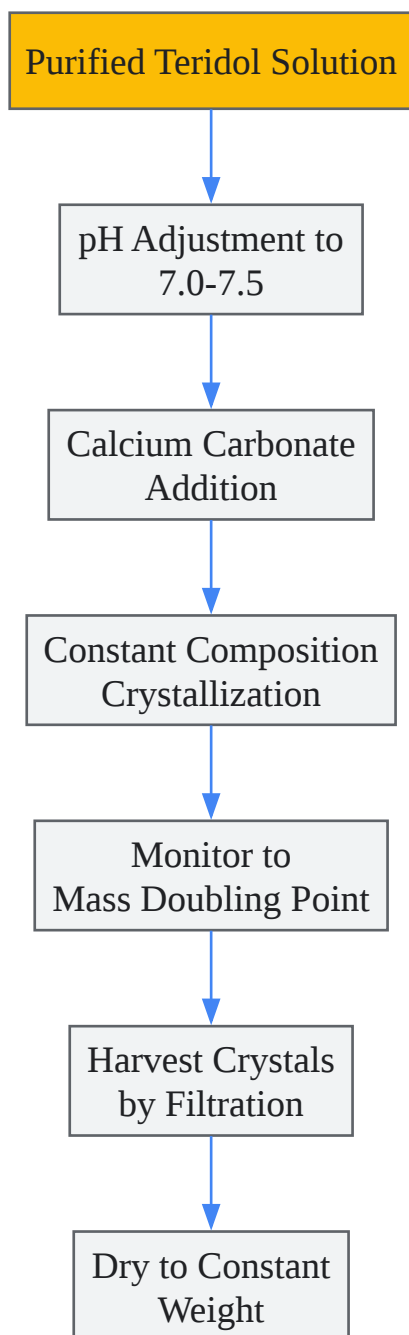
- **Gadolinium Removal:**

- Pass the reaction mixture through ion exchange resin column
- Confirm gadolinium removal by atomic absorption spectroscopy

- **Purification:**

- Subject the solution to nanofiltration to remove impurities
- Concentrate the filtrate under reduced pressure
- Recover high-purity Teridol (Formula 2) as an intermediate [1]

Protocol 2: Calcium Complexation and Crystallization



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- **Solution Preparation:**

- Dissolve purified Teridol in high-purity water (concentration ~50-100 mg/mL)
- Adjust pH to 7.0-7.5 using appropriate buffers

- **Calcium Complexation:**

- Add calcium carbonate gradually with efficient stirring
- Maintain temperature at 25-30°C
- Monitor calcium ion concentration using ion-selective electrode

- **Constant Composition Crystallization:**

- Use calcium ion-selective electrode to monitor concentration [3]
- Maintain supersaturation ($\sigma = 1.42$) by titrant addition [3]
- Continue crystallization until mass doubling point is reached
- Terminate reaction at consistent mass doubling point for reproducibility [3]

- **Crystal Recovery:**

- Separate crystals by filtration or centrifugation
- Wash with appropriate solvent (e.g., methanol-water mixture)
- Dry at controlled temperature (40-50°C) to constant weight

Quality Control and Characterization

Analytical Methods Table

Test Parameter	Method	Acceptance Criteria
Particle Size Distribution	Laser light scattering (e.g., Accusizer)	Dv50: 50-400 μm ; Span < 2.0
Crystal Morphology	Optical microscopy with polarized light	Uniform 3D polyhedral forms preferred
Chemical Purity	HPLC	$\geq 98.5\%$ pure

Test Parameter	Method	Acceptance Criteria
Calcium Content	Atomic absorption spectroscopy	4.8-5.2% w/w
Water Content	Karl Fischer titration	≤5.0% w/w
Crystalline Form	X-ray powder diffraction	Match reference pattern
Residual Solvents	GC	Meets ICH guidelines

Troubleshooting and Optimization

Common Crystallization Issues

- **Microcrystals or Clusters:**
 - **Cause:** Too high supersaturation, excessive nucleation
 - **Solution:** Reduce cooling rate, implement seeding strategy
- **Unfavorable Morphologies:**
 - **Cause:** Incorrect pH or impurity profile
 - **Solution:** Repurify intermediate, optimize pH control
- **Aggregation During Growth:**
 - **Cause:** High seed crystal density
 - **Solution:** Adjust seed crystal addition, optimize stirring [3]

Optimization Strategies

- **Systematic Parameter Variation:** Incrementally adjust pH, ionic strength, precipitant concentration, and temperature around initial successful conditions [4]
- **Seeding Strategies:** Use matrix seeding to identify optimal crystallization conditions [4]
- **Additive Screening:** Test small molecules or polymers that may enhance crystal development [4]

Conclusion and Best Practices

Consistent **Calteridol calcium** crystallization requires careful attention to multiple parameters throughout the process. The key to success lies in:

- **Starting Material Quality:** Use high-purity Teridol intermediate with thorough characterization
- **Process Control:** Maintain constant composition during crystallization and terminate at consistent mass doubling points
- **Comprehensive Monitoring:** Implement in-process controls for particle size, morphology, and chemical composition
- **Documentation:** Maintain detailed records of all process parameters for troubleshooting and continuous improvement

Following these protocols with appropriate quality control measures will ensure consistent production of **Calteridol calcium** salt with the required pharmaceutical properties for use in MRI contrast agents.

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